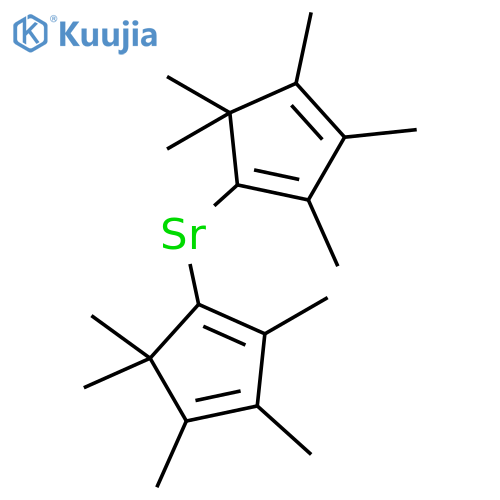Cas no 112379-48-3 (Bis(pentamethylcyclopentadienyl)strontium)

112379-48-3 structure
商品名:Bis(pentamethylcyclopentadienyl)strontium
Bis(pentamethylcyclopentadienyl)strontium 化学的及び物理的性質
名前と識別子
-
- Bis(pentamethylcyclopentadienyl)strontium
- Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium
- strontium,1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- 1,3-Cyclopentadiene,1,2,3,4,5-pentamethyl-,strontium complex
- BIS(PENTAMETHYLCYCLOPENTADIENYL)STRONTI&
- Bis(pentamethylcyclopentadienyl)strontium, packade in ampules
- BIS(PENTAMETHYLCYCLOPENTADIENYL)STRONTIUM, DIMETHOXYETHANE ADDUCT
- 112379-48-3
- bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dienyl)strontium
- strontium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- BIS-(PENTAMETHYLCYCLOPENTADIENYL)STRONTIUM
-
- MDL: MFCD02093704
- インチ: InChI=1S/2C10H15.Sr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;
- InChIKey: NLZDQVUUTOVSHH-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)C(C)=C(C)C1([Sr]C2(C)C(C)=C(C)C(C)=C2C)C
計算された属性
- せいみつぶんしりょう: 358.14000
- どういたいしつりょう: 358.14036321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 242
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 300 °C (dec.)(lit.)
- PSA: 0.00000
- LogP: 6.80140
- ようかいせい: 未確定
Bis(pentamethylcyclopentadienyl)strontium 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A584525-100g |
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium |
112379-48-3 | 98% | 100g |
$563.0 | 2025-02-20 | |
| Alichem | A450000700-100g |
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium |
112379-48-3 | 95% | 100g |
$669.90 | 2023-09-04 |
Bis(pentamethylcyclopentadienyl)strontium 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
112379-48-3 (Bis(pentamethylcyclopentadienyl)strontium) 関連製品
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:112379-48-3)Bis(pentamethylcyclopentadienyl)strontium

清らかである:99%
はかる:100g
価格 ($):507.0